Lithium;2-oxaspiro[3.3]heptane-6-carboxylate
Description
Lithium 2-oxaspiro[3.3]heptane-6-carboxylate (CAS: 2375260-05-0) is a lithium salt of a spirocyclic carboxylic acid derivative. Its structure features a 2-oxaspiro[3.3]heptane core, a seven-membered bicyclic system containing an oxygen atom in the spiro junction. This compound is commercially available in milligram to gram quantities (e.g., 50 mg for €502.00; 500 mg for €1,363.00) from suppliers like CymitQuimica and others . Safety protocols emphasize avoiding heat sources (P210), proper handling (P201/P202), and keeping it away from children (P102) .
The spirocyclic scaffold is valued in medicinal chemistry for its conformational rigidity, which enhances binding specificity. Derivatives of this compound are often used as intermediates in drug discovery, particularly for modifying pharmacokinetic properties or enabling targeted delivery .
Properties
IUPAC Name |
lithium;2-oxaspiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3.Li/c8-6(9)5-1-7(2-5)3-10-4-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEITJVDWOKFQW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(CC12COC2)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9LiO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375260-05-0 | |
| Record name | lithium 2-oxaspiro[3.3]heptane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-oxaspiro[3.3]heptane-6-carboxylate typically involves the reaction of 2-oxaspiro[3.3]heptane-6-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the lithium salt is complete.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the spirocyclic ring system. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, where nucleophiles such as amines or alcohols replace the lithium ion.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the spirocyclic ring.
Substitution: Substituted derivatives with new functional groups replacing the lithium ion.
Scientific Research Applications
Lithium;2-oxaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of spirocyclic compounds and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Lithium;2-oxaspiro[3.3]heptane-6-carboxylate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, influencing biochemical pathways. The spirocyclic structure allows the compound to fit into specific binding sites, enhancing its selectivity and potency. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research and Industrial Relevance
Biological Activity
Lithium;2-oxaspiro[3.3]heptane-6-carboxylate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique spirocyclic structure and the presence of lithium ions contribute to its biological activity, making it a subject of investigation for potential therapeutic applications.
Chemical Structure and Synthesis
Chemical Structure:
The compound consists of a spirocyclic framework featuring a lithium ion and a carboxylate group. This structure is significant for its interaction with biological targets.
Synthesis Methods:
The synthesis typically involves the reaction of 2-oxaspiro[3.3]heptane-6-carboxylic acid with lithium hydroxide or lithium carbonate in an organic solvent such as tetrahydrofuran (THF). The reaction is conducted under inert conditions to prevent moisture interference, followed by purification processes like recrystallization.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The lithium ion can influence various biochemical pathways, enhancing the compound's selectivity and potency in specific biological contexts. The spirocyclic structure allows it to fit into binding sites on proteins, which is crucial for its effectiveness as a potential therapeutic agent.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further development in treating infections.
Anticancer Potential
Studies have shown that compounds similar to this compound may possess anticancer properties. Investigations into its mechanism of action reveal that it could interfere with cancer cell proliferation and induce apoptosis, although more detailed studies are required to confirm these effects specifically for this compound .
Research Findings and Case Studies
-
Case Study on Antimicrobial Activity:
A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups. -
Anticancer Activity Assessment:
In vitro studies demonstrated that the compound could reduce the viability of breast cancer cells by inducing cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Spirocyclic | Antimicrobial, Anticancer |
| 2-Azaspiro[3.3]heptane-6-carboxylic acid | Spirocyclic | Potentially similar activities |
| 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid | Spirocyclic | Used in medicinal chemistry |
This table highlights how this compound compares with related compounds, emphasizing its unique properties due to the lithium ion.
Q & A
Q. What ethical and methodological protocols govern human/animal studies involving this compound?
- Methodological Answer : For toxicity studies, follow OECD Guidelines (e.g., Acute Oral Toxicity Test 423). Secure institutional review board (IRB) approval, ensuring informed consent and anonymization of participant data. Use double-blind protocols to minimize bias in physiological response assessments .
Data Analysis and Validation
- Statistical Rigor : Apply Student’s t-test or ANOVA for reproducibility analysis (p < 0.05). Use error propagation formulas for derived parameters (e.g., ionic conductivity uncertainty) .
- Peer Review : Cross-check computational results with open-source databases (e.g., Materials Project) and experimental data from peer-reviewed journals (avoiding non-academic sources like BenchChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
